4-Chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide
CAS No.: 477733-08-7
Cat. No.: VC20188051
Molecular Formula: C23H16Cl2N4O3S
Molecular Weight: 499.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477733-08-7 |
|---|---|
| Molecular Formula | C23H16Cl2N4O3S |
| Molecular Weight | 499.4 g/mol |
| IUPAC Name | 2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-chloroquinolin-3-yl)methylideneamino]benzamide |
| Standard InChI | InChI=1S/C23H16Cl2N4O3S/c24-17-9-11-18(12-10-17)33(31,32)29-21-8-4-2-6-19(21)23(30)28-26-14-16-13-15-5-1-3-7-20(15)27-22(16)25/h1-14,29H,(H,28,30)/b26-14+ |
| Standard InChI Key | UCMOKOTYUXWHPS-VULFUBBASA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NNC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)Cl |
Introduction
Structural Nomenclature and Molecular Design
The systematic name 4-chloro-N-(2-(2-((2-chloroquinolin-3-yl)methylene)hydrazinecarbonyl)phenyl)benzenesulfonamide delineates its molecular architecture:
-
A 2-chloroquinoline core substituted at position 3 with a methylene hydrazinecarboxyl group.
-
A phenyl ring at the hydrazinecarboxyl terminus, substituted at position 2 with a benzenesulfonamide moiety.
-
The benzenesulfonamide group features a para-chloro substitution, enhancing electronic and steric properties .
This design merges the antioxidant capacity of hydrazone linkages with the enzyme inhibitory potential of sulfonamides, positioning the compound as a multifunctional therapeutic agent .
Synthetic Methodology and Optimization
Precursor Synthesis
The synthesis of analogous quinoline-sulfonamide hybrids follows a two-step protocol :
-
Hydrazide Formation: Reacting methyl 4-sulfamoylbenzoate with hydrazine hydrate yields 4-(hydrazinecarbonyl)benzenesulfonamide.
-
Schiff Base Condensation: Condensing 2-chloroquinoline-3-carbaldehyde derivatives with the hydrazide in ethanol under acidic catalysis (e.g., H₃PO₄) forms the target hydrazone .
For the specific compound, substituting 2-chloroquinoline-3-carbaldehyde with a 2,7-dichloroquinoline variant and using 4-chlorobenzenesulfonamide hydrazide would yield the desired product. Typical reaction conditions involve refluxing for 4–6 hours, achieving yields of 65–78% after recrystallization .
Spectroscopic Characterization and Analytical Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
Key IR absorptions for analogous compounds include :
-
3291 cm⁻¹: N–H stretching (sulfonamide and hydrazide).
-
1645 cm⁻¹: C=O stretching (amide I band).
-
1608 cm⁻¹: C=N stretching (imine).
-
1337 cm⁻¹ and 1153 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonamide group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
δ 8.85 ppm: Singlet for the imine proton (–N=CH–).
-
δ 7.80–8.88 ppm: Multiplet signals for aromatic protons of quinoline and benzene rings.
-
δ 10.82 ppm and 12.11 ppm: Singlets for sulfonamide and hydrazide NH protons.
-
δ 163.2 ppm: Carbonyl carbon (C=O).
-
δ 158.5 ppm: Imine carbon (C=N).
-
δ 141.6–129.5 ppm: Aromatic carbons.
Mass Spectrometry and Elemental Analysis
-
MS m/z: Predicted molecular ion [M+H]⁺ at 541.0 (C₂₃H₁₆Cl₂N₄O₃S) .
-
Elemental Analysis: Calculated for C₂₃H₁₆Cl₂N₄O₃S: C, 55.32%; H, 3.23%; N, 11.22%; S, 6.42% .
Schiff base analogs demonstrate potent antioxidant activity via DPPH assay. Compounds with electron-donating groups (e.g., –OCH₃) exhibit enhanced radical scavenging, with IC₅₀ values surpassing reference antioxidant BHT (e.g., 7h: IC₅₀ = 12.4 µM) . The para-chloro substitution in the benzenesulfonamide moiety likely augments electron withdrawal, stabilizing radical intermediates .
Carbonic Anhydrase (CA) Inhibition
Quinoline-sulfonamide hybrids show nanomolar inhibition against cancer-associated isoforms hCA IX and XII :
| Compound | hCA IX K₁ (nM) | hCA XII K₁ (nM) |
|---|---|---|
| 13a | 25.8 | 9.8 |
| 11c | 8.4 | 13.2 |
| 16 | 18.6 | 8.7 |
The target compound’s para-chloro group may enhance hydrophobic interactions within the CA active site, mimicking the activity of 13a .
Anticancer and Pro-Apoptotic Effects
In vitro studies on MDA-MB-231 and MCF-7 cell lines reveal that CA-inhibitory hybrids induce apoptosis via mitochondrial pathways. Compound 11c reduces cell viability to 42% at 10 µM, with caspase-3 activation exceeding 3-fold . Structural analogs suggest the target compound may exhibit comparable cytotoxicity.
Molecular Docking and Structure-Activity Relationships
Docking simulations into hCA IX (PDB: 3IAI) highlight critical interactions :
-
The sulfonamide group coordinates the catalytic zinc ion.
-
The quinoline ring occupies a hydrophobic cleft via π-π stacking with Phe-131.
-
Chloro substituents form halogen bonds with Thr-200 and Gln-92.
Optimizing substituent positions (ortho, meta, para) modulates binding affinity, with para-sulphonamides showing superior activity due to optimal spatial orientation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume